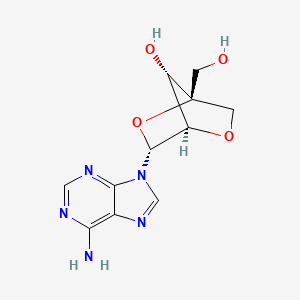
LNA-Adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LNA-Adenosine is a locked nucleic acid (LNA) and a synthetic analog of adenosine.
Applications De Recherche Scientifique
Nucleic Acid Recognition and Stability Enhancement : LNA, including LNA-Adenosine, shows potential for significantly increasing the thermal stability of nucleic acid duplexes, making it useful for DNA and RNA recognition applications (Koshkin et al., 1998).
Thermodynamic Properties in RNA/RNA Heteroduplexes : Modified LNA-Adenosine nucleotides, such as LNA-2,6-diaminopurine riboside, enhance the thermodynamic stability of RNA/RNA heteroduplexes, useful in RNA studies including microarrays (Pasternak et al., 2007).
Oligonucleotide Chemistry for Molecular Biology Applications : LNA-Adenosine monomers have been used to improve binding affinity, target specificity, and enzymatic stability in oligonucleotide chemistry, applicable in molecular biology, biotechnology, and medicinal chemistry (Kaura et al., 2014).
In Vitro Model of Epilepsy : Adenosine, including LNA-Adenosine, has been studied for its role in controlling the progression of seizure-like events in epilepsy models, suggesting potential therapeutic applications (Avşar & Empson, 2004).
Adenosine Receptor Ligands for Inflammatory Conditions : Adenosine and its analogs, including LNA-Adenosine, have been researched for their role in modulating the immune system, with potential management applications for several inflammatory conditions (Antonioli et al., 2014).
Novel Pharmacological Entities for Therapeutic Purposes : The development of chemical probes based on adenosine analogs, such as LNA-Adenosine, is valuable for exploring biological functions and therapeutic potentials in various diseases (White et al., 2022).
RNA Editing Inhibition : LNA-Adenosine-based oligonucleotides have been shown to be potent and selective inhibitors of RNA editing, providing a new approach for studying RNA editing's role in cellular processes (Mizrahi et al., 2013).
Propriétés
IUPAC Name |
(1S,3R,4R,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6-,7+,10-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKDRNDFVCEETA-KYAGDKKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)N)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-O,4'-C-Methyleneadenosine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


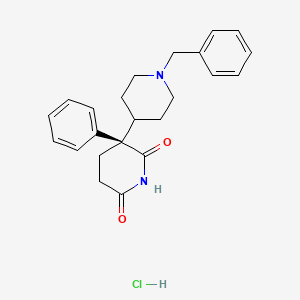
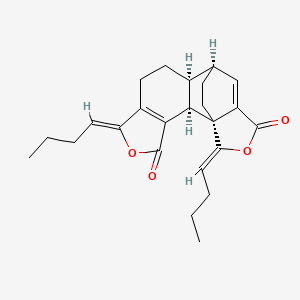
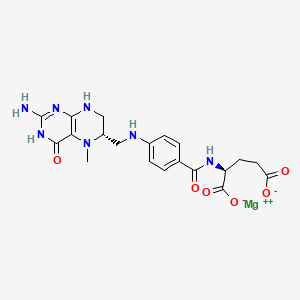
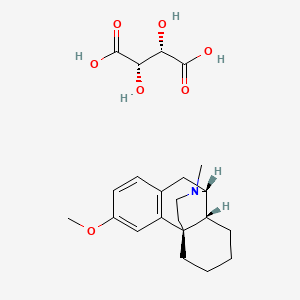
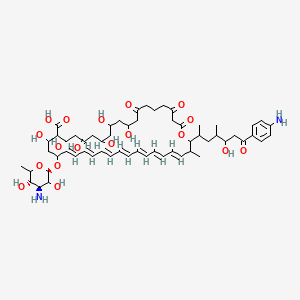
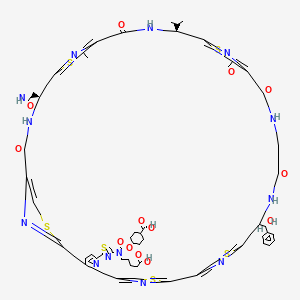
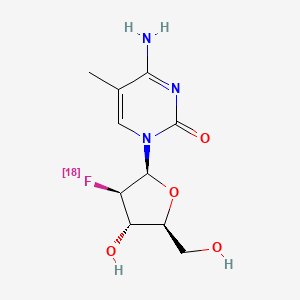

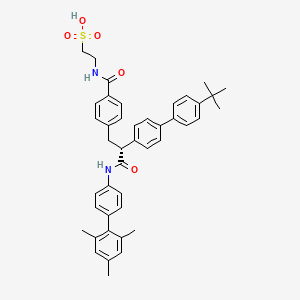
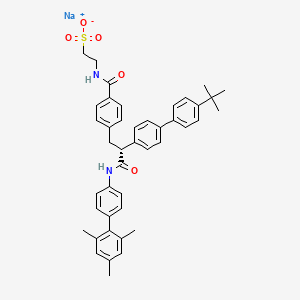

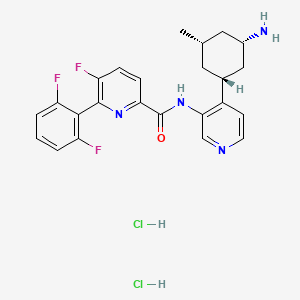
![N-[2-[[6-[[3-[3-[[5-[(2-acetamidoethylamino)methyl]-6-methoxypyridin-2-yl]oxymethyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-methoxypyridin-3-yl]methylamino]ethyl]acetamide](/img/structure/B608557.png)